molecular formula C7H15NO B2426508 (4-Aminocyclohexyl)methanol CAS No. 30134-98-6

(4-Aminocyclohexyl)methanol

Cat. No.: B2426508
CAS No.: 30134-98-6
M. Wt: 129.203
InChI Key: GHUJZOFJZVGTSN-KNVOCYPGSA-N
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Description

(4-Aminocyclohexyl)methanol is an organic compound with the molecular formula C7H15NO. It is a cyclohexane derivative where a hydroxymethyl group is attached to the fourth carbon of the cyclohexane ring, and an amino group is attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminocyclohexyl)methanol typically involves the reduction of 4-nitrocyclohexanol. The process begins with the nitration of cyclohexanol to form 4-nitrocyclohexanol, which is then reduced using hydrogenation in the presence of a palladium catalyst (Pd/C) under mild conditions. The reaction is carried out in a protic solvent at temperatures ranging from 40°C to 50°C and pressures between 0.1 to 0.6 bar .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The hydrogenation process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (4-Aminocyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: 4-Aminocyclohexanecarboxylic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Ethers or esters of this compound.

Scientific Research Applications

(4-Aminocyclohexyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Aminocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxymethyl group can participate in various biochemical reactions, potentially modifying the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    (4-Hydroxycyclohexyl)methanol: Similar structure but with a hydroxyl group instead of an amino group.

    (4-Aminocyclohexyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    Cyclohexanemethanol: Lacks the amino group, only has a hydroxymethyl group.

Uniqueness: (4-Aminocyclohexyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-aminocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUJZOFJZVGTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347686
Record name trans-4-Aminocyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467-84-1, 89854-94-4, 30134-98-6
Record name trans-4-Aminocyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Aminocyclohex-1-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(1r,4r)-4-aminocyclohexyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(1s,4s)-4-aminocyclohexyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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